molecular formula C23H16FN5O2S B2758346 5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921831-39-2

5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

カタログ番号: B2758346
CAS番号: 921831-39-2
分子量: 445.47
InChIキー: BQZJGLOSGWLPKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a pyrazole ring and a pyridine moiety. Key structural features include:

  • A phenyl group at position 2, contributing to π-π stacking interactions in target binding.
  • A thiazol-2-yl carboxamide substituent at position 7, which may facilitate hydrogen bonding and influence selectivity in biological systems.

Synthetic routes for such compounds typically involve cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization via nucleophilic substitution or coupling reactions . Structural elucidation is achieved through NMR (<sup>1</sup>H, <sup>13</sup>C), IR spectroscopy, and X-ray crystallography, with SHELX software often employed for crystallographic refinement .

特性

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2S/c24-16-8-6-15(7-9-16)12-28-13-18(21(30)26-23-25-10-11-32-23)20-19(14-28)22(31)29(27-20)17-4-2-1-3-5-17/h1-11,13-14H,12H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJGLOSGWLPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NC4=NC=CS4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound characterized by a unique structure that incorporates thiazole and pyrazolo derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C23H16FN5O2SC_{23}H_{16}FN_{5}O_{2}S, with a molecular weight of 445.47 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities due to its ability to participate in various biochemical pathways.

PropertyValue
Molecular FormulaC23H16FN5O2S
Molecular Weight445.47 g/mol
Purity95%

The biological activity of this compound is primarily attributed to the thiazole moiety, which allows for interaction with various biological targets. The aromaticity and electron delocalization in the thiazole ring facilitate electrophilic and nucleophilic substitutions, leading to significant biochemical interactions.

Target Pathways

Research indicates that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often overactive in cancerous cells. This inhibition can potentially lead to reduced proliferation of malignant cells and modulation of inflammatory responses.

Anticancer Properties

Several studies have demonstrated the anticancer potential of compounds similar to 5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. For instance, compounds with similar structural features have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity against tumor growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In vitro studies reported IC50 values for COX inhibition that rival those of established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Inhibition of CDKs : A study on related pyrazolo derivatives found that they effectively inhibited specific CDKs with minimal off-target effects, suggesting a favorable safety profile for further development .
  • Anti-inflammatory Activity : In vivo studies demonstrated that compounds with similar thiazole structures significantly reduced edema in animal models, supporting their potential use in treating inflammatory diseases .
  • Pharmacokinetic Studies : Research highlighted the need for improved pharmacokinetic properties in thiazole-based compounds, with some derivatives exhibiting high clearance rates and low liver microsomal stability .

科学的研究の応用

Biological Activities

Research indicates that this compound may exhibit various biological activities, making it a candidate for further investigation in pharmacology.

Anti-inflammatory Properties

Studies have suggested that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate that this compound could be optimized for enhanced anti-inflammatory activity .

Antimicrobial Activity

The pyrazolo[4,3-c]pyridine scaffold is known for its antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Research has highlighted the anticancer properties of related thiazole derivatives. The incorporation of the pyrazolo and thiazole moieties in this compound may enhance its efficacy against cancer cells, warranting further exploration in cancer therapeutics .

Case Study 1: Molecular Docking Analysis

A study conducted on structurally similar compounds utilized molecular docking to assess binding affinity towards 5-LOX. The results indicated significant potential for anti-inflammatory applications, suggesting that further structural modifications could lead to more potent derivatives .

Case Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of thiazole-containing compounds demonstrated their broad-spectrum biological activities, including antimicrobial and anticancer effects. The synthesis process involved straightforward transformations using commercially available reagents, emphasizing the accessibility of such compounds for research purposes .

類似化合物との比較

Comparison with Structural Analogs

The following table highlights structural and functional differences between the target compound and closely related pyrazolo[4,3-c]pyridine carboxamides (see –4 for identifiers):

Compound ID Substituent at Position 5 Carboxamide Group (Position 7) Key Properties/Implications
Target Compound 4-Fluorobenzyl N-(thiazol-2-yl) Enhanced lipophilicity (fluorine), potential kinase inhibition via thiazole interaction
923226-49-7 Benzyl N-cycloheptyl Increased steric bulk may reduce binding pocket accessibility
923682-25-1 Ethyl N-(4-ethoxyphenyl) Ethoxy group improves solubility; reduced aromatic interactions
923233-41-4 Propyl N-(2-methoxyethyl) Methoxyethyl enhances hydrophilicity; lower logP
923175-15-9 Propyl N-(4-methylphenyl) Methylphenyl may boost metabolic stability but limit solubility

Key Findings:

Substituent Effects at Position 5: The 4-fluorobenzyl group in the target compound offers a balance between lipophilicity and electronic effects (fluorine’s electron-withdrawing nature) compared to non-halogenated benzyl (923226-49-7) or alkyl chains (923682-25-1). This likely improves membrane permeability and target engagement .

Carboxamide Modifications :

  • The thiazol-2-yl group in the target compound introduces heterocyclic diversity, which is absent in analogs with cycloheptyl (923226-49-7) or alkoxyaryl (923682-25-1) substituents. Thiazole’s nitrogen and sulfur atoms may participate in hydrogen bonding or chelation, critical for enzyme inhibition (e.g., kinase targets) .
  • Polar groups like 2-methoxyethyl (923233-41-4) improve aqueous solubility but may reduce blood-brain barrier penetration .

Synthetic and Analytical Considerations :

  • All analogs are synthesized via similar multicomponent reactions, but the introduction of fluorine or heterocycles (e.g., thiazole) requires specialized reagents or catalysts .
  • Crystallographic data (where available) confirm planar pyrazolo-pyridine cores, with substituent orientations influencing packing efficiency and stability .

準備方法

Hydrazinolysis and Cyclization of Halogenated Pyridines

A method adapted from Bi et al. involves hydrazinolysis of 2-chloro-5-fluoronicotinic acid derivatives to form pyrazolo[3,4-b]pyridine intermediates. For the [4,3-c] isomer, analogous starting materials like 3-chloro-4-nitropyridine can undergo nucleophilic aromatic substitution (SNAr) with hydrazine, followed by cyclization under acidic conditions. The modified Japp–Klingemann reaction, as demonstrated by PMC researchers, enables annulation via diazonium salts to form the pyrazole ring. For example, treatment of 3-nitropyridine derivatives with arenediazonium tosylates yields hydrazone intermediates, which cyclize to pyrazolo[4,3-c]pyridines in one pot.

Functionalization of the Pyrazolo[4,3-c]Pyridine Core

Installation of the 2-Phenyl Group

The phenyl group at position 2 is incorporated early in the synthesis. Palladium-catalyzed Suzuki-Miyaura coupling of a boronic acid with a halogenated pyridine precursor (e.g., 2-bromo derivative) offers a direct route. Alternatively, Ullmann coupling using CuI and a diamine ligand facilitates aryl-aryl bond formation under milder conditions.

Formation of the 3-Oxo Moiety

The 3-oxo group is introduced via oxidation of a 3-hydroxypyrazolo[4,3-c]pyridine intermediate using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. Alternatively, cyclization of a β-keto ester precursor during pyrazole ring formation inherently installs the ketone.

Carboxamide Functionalization at Position 7

Palladium-Catalyzed Aminocarbonylation

Aminocarbonylation of a 7-bromo or 7-iodo pyrazolo[4,3-c]pyridine derivative with thiazol-2-amine is achieved using Pd(OAc)₂/Xantphos catalysis under CO atmosphere. The Skrydstrup group’s COware® system, which generates CO ex situ from formic acid, ensures safety and efficiency. This method affords the carboxamide in yields up to 99% with broad functional group tolerance.

Peptide Coupling Approach

For pre-formed 7-carboxylic acid derivatives, activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) enables coupling with thiazol-2-amine. This method avoids palladium catalysts but requires isolation of the carboxylic acid intermediate, which may complicate scalability.

Integrated Synthetic Pathways

Route A: Sequential Functionalization

  • Core Formation : Synthesize 5-hydroxypyrazolo[4,3-c]pyridine via Japp–Klingemann reaction.
  • Benzylation : Introduce 4-fluorobenzyl using ZnCl₂-catalyzed Friedel-Crafts alkylation.
  • Oxidation : Convert 3-hydroxy to 3-oxo with Dess-Martin periodinane.
  • Aminocarbonylation : React 7-bromo intermediate with thiazol-2-amine under Pd catalysis.

Route B: Convergent Synthesis

  • Pre-functionalized Modules : Prepare 2-phenylpyrazolo[4,3-c]pyridine-3-one and 4-fluorobenzyl-thiazol-2-amine separately.
  • Coupling : Use EDC/DMAP to conjugate the carboxylic acid and amine modules.

Analytical Comparison of Methods

Step Method Yield Advantages Challenges
Core formation Japp–Klingemann 60–75% One-pot, avoids toxic reagents Requires diazonium salt handling
Benzylation Friedel-Crafts 70–85% Scalable, anhydrous/aqueous options Regioselectivity control
Aminocarbonylation Pd/Xantphos 85–99% High yield, functional group tolerance CO gas handling
Peptide coupling EDC/DMAP 65–80% No transition metals Intermediate purification needed

Challenges and Optimization Strategies

  • Regioselectivity in Benzylation : Directed ortho-metalation (DoM) using LiTMP or Mg bases ensures precise 4-fluorobenzyl positioning.
  • Carboxamide Stability : Boc protection of the thiazol-2-amine during aminocarbonylation prevents side reactions.
  • Pd Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) enhance recyclability and reduce costs.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and aromaticity. For example, 19^{19}F NMR verifies fluorobenzyl group integrity .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., C–H···O interactions in the crystal lattice) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .

How can researchers optimize reaction yields during the synthesis of fluorinated aromatic systems in this compound?

Advanced Research Question

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, acetic acid/acetic anhydride mixtures improve cyclization efficiency .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce decomposition of sensitive intermediates (e.g., diazo compounds) .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling reactions for thiazole and fluorobenzyl group installation .

What analytical approaches resolve contradictions in crystallographic data versus spectroscopic data for this compound?

Advanced Research Question

  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries to assess deviations (e.g., pyrimidine ring puckering) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., boat vs. chair conformations) that may differ from solid-state structures .
  • Tandem MS/MS : Confirm molecular fragmentation patterns align with proposed connectivity .

How to design experiments to study the biological activity of this compound, considering its thiazole and pyrazole moieties?

Advanced Research Question

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization assays, leveraging thiazole’s metal-binding properties .
  • Molecular Docking : Model interactions between the pyrazole core and ATP-binding pockets to prioritize targets .
  • SAR Studies : Synthesize analogs with modified fluorobenzyl or thiazole groups to evaluate potency and selectivity .

What are the challenges in achieving regioselectivity during the formation of the thiazole ring in this compound?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
  • Temperature Control : Lower temperatures (~0–5°C) reduce kinetic byproducts during thiazole ring closure .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to block competing nucleophilic sites on the pyrazole ring .

How can computational methods complement experimental data in predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices, guiding functionalization strategies .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability during synthesis .
  • ADMET Prediction : Estimate pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models .

What purification techniques are most effective for isolating this compound post-synthesis?

Basic Research Question

  • Flash Chromatography : Achieve >95% purity using gradient elution (e.g., dichloromethane/methanol) .
  • Recrystallization : Ethyl acetate/ethanol (3:2) mixtures yield single crystals suitable for X-ray analysis .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., regioisomers) .

How do variations in substituents (e.g., fluorobenzyl vs. chlorobenzyl) impact the compound’s physicochemical properties?

Advanced Research Question

  • LogP Measurements : Fluorine’s electronegativity increases lipophilicity vs. chlorine, affecting membrane permeability .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals fluorobenzyl derivatives have higher melting points (~287–293°C) due to stronger C–F···H bonds .
  • Solubility : Polar surface area calculations predict aqueous solubility trends for halogenated analogs .

What strategies mitigate decomposition issues during storage of this compound?

Advanced Research Question

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the thiazole ring .
  • Lyophilization : Freeze-drying in amber vials reduces hydrolysis of the carboxamide group .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。